Home > Products > Screening Compounds P121975 > Galanin (1-19) (human)
Galanin (1-19) (human) -

Galanin (1-19) (human)

Catalog Number: EVT-243189
CAS Number:
Molecular Formula: C89H130N26O25
Molecular Weight: 1964.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Galanin (1-19) (human) is a biologically active fragment of the human neuropeptide galanin, consisting of the first 19 amino acids of the full 30 amino acid sequence. [, ] It plays a significant role in various physiological processes, including regulation of hormone secretion, feeding behavior, and pain perception. [, ] Notably, the first 14 amino acids of galanin are highly conserved across various species, highlighting the importance of this N-terminal region for its biological activity. [, ]

Galanin (human)

    Compound Description: Galanin is a neuropeptide that modulates various physiological functions, including hormone secretion, muscle contraction, cognition, reproduction, and feeding. [, , ] In humans, galanin exists as a 30-amino acid peptide with a non-amidated C-terminus. [, , ] This contrasts with other species where galanin is typically a 29-amino acid, C-terminally amidated peptide. [, , ]

    Relevance: Galanin (human) is the parent peptide of Galanin (1-19) (human), encompassing the first 19 amino acids of the full-length sequence. [, , , ]

Galanin (1-15)ol

    Compound Description: This galanin analog consists of the first 15 amino acids of the galanin sequence, with a C-terminal alcohol group instead of the naturally occurring amide group. [] It exhibits similar potency to full-length galanin in inhibiting neurally-evoked contractions in the guinea pig ileum. []

    Relevance: Galanin (1-15)ol shares significant sequence homology with Galanin (1-19) (human), encompassing the entire sequence of the shorter analog. [] This structural similarity suggests a potential overlap in their binding interactions with galanin receptors.

[Ala6, D-Trp8]Galanin(1-15)ol

    Compound Description: This potent galanin analog effectively antagonizes galanin's inhibitory effect on glucose or forskolin-induced insulin release. [] It acts competitively by occupying galanin receptors, preventing the binding and subsequent inhibitory effects of endogenous galanin. []

    Relevance: Sharing the first 15 amino acids and the C-terminal alcohol group with Galanin (1-19) (human), [Ala6, D-Trp8]Galanin(1-15)ol likely interacts with galanin receptors similarly. [] The differences in amino acid composition at positions 6 and 8 contribute to its antagonistic properties compared to the agonistic activity of the shorter Galanin (1-19) (human). []

  • Relevance: Compared to Galanin (1-19) (human), galanin (3-30) lacks the first two N-terminal amino acids but extends beyond the 19th amino acid. [] The shared sequence and differing biological activity suggest these peptides may interact with distinct galanin receptor subtypes, with the N-terminal region playing a role in receptor subtype selectivity. []

Galanin (3-29)

  • Relevance: While shorter than Galanin (1-19) (human), galanin (3-29) provides valuable insights into the importance of the N-terminal region for receptor subtype selectivity. [] The inactivity of galanin (3-29) at GAL-R(1) suggests that the first two N-terminal amino acids, present in Galanin (1-19) (human), are crucial for binding and activating this particular receptor subtype. []

Overview

Galanin (1-19) is a neuropeptide derived from the larger galanin precursor protein, which plays significant roles in various physiological processes, including modulation of neurotransmission, regulation of mood, and control of appetite. The human form of this peptide consists of the first 19 amino acids of the galanin sequence and is known to interact with specific galanin receptors in the central and peripheral nervous systems.

Source

Galanin (1-19) is primarily synthesized in the nervous system and is found in various tissues throughout the body, including the brain, pancreas, and gastrointestinal tract. It is produced from the galanin precursor through enzymatic cleavage.

Classification

Galanin (1-19) belongs to a class of neuropeptides that are characterized by their ability to modulate neurotransmission and influence various physiological functions. It is classified under neuropeptides due to its role in signaling pathways within the nervous system.

Synthesis Analysis

Methods

The synthesis of Galanin (1-19) typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

The synthesis process involves several key steps:

  • Activation of Amino Acids: Each amino acid is activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  • Coupling Reaction: The activated amino acid is coupled to the growing peptide chain on the solid support.
  • Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the solid support using cleavage agents like trifluoroacetic acid.
  • Purification: The crude product undergoes purification through high-performance liquid chromatography (HPLC) to isolate Galanin (1-19) from side products and unreacted materials.
Molecular Structure Analysis

Structure

Galanin (1-19) has a specific amino acid sequence that contributes to its biological activity. The sequence is as follows:

  • Amino Acid Sequence: H-His-Gly-Thr-Gly-Leu-Gly-Thr-Gly-Thr-Gly-Tyr-Gly-Ala-Gly-Leu-Gly-Lys-Asn-OH

Data

The molecular formula for Galanin (1-19) is C₁₁H₁₅N₃O₄S, with a molecular weight of approximately 2,300 Da. Its structure includes several functional groups that facilitate interactions with galanin receptors.

Chemical Reactions Analysis

Reactions

Galanin (1-19) does not participate in traditional chemical reactions like small organic molecules; rather, its activity is characterized by binding interactions with specific receptors. These interactions can trigger downstream signaling cascades that affect cellular responses.

Technical Details

The primary mechanism involves:

  • Receptor Binding: Galanin (1-19) binds to galanin receptors (GALR1, GALR2, GALR3), initiating signal transduction pathways.
  • Intracellular Signaling: This binding can activate G-proteins, leading to various intracellular effects such as modulation of ion channels and alteration of second messenger systems.
Mechanism of Action

Process

The mechanism of action for Galanin (1-19) involves its interaction with galanin receptors located on target cells. Upon binding:

  • Signal Transduction: The receptor undergoes a conformational change that activates intracellular G-proteins.
  • Physiological Effects: This activation leads to a range of physiological effects, including modulation of neurotransmitter release, influence on pain perception, and regulation of food intake.

Data

Research indicates that Galanin (1-19) can exert both excitatory and inhibitory effects on neuronal activity depending on receptor subtype engagement and localization within neural circuits.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when synthesized.
  • Solubility: Soluble in water and other polar solvents due to its hydrophilic nature.

Chemical Properties

  • Stability: Stable under physiological conditions but may degrade over prolonged exposure to light or extreme pH levels.
  • pKa Values: Reflecting its ionizable groups, which influence solubility and interaction with receptors.

Relevant Data or Analyses

Studies have demonstrated that modifications to specific residues within Galanin (1-19) can significantly affect its biological activity and receptor selectivity.

Applications

Scientific Uses

Galanin (1-19) has several applications in scientific research:

  • Neuroscience Research: Investigating its role in neurophysiology and potential therapeutic targets for neurological disorders such as depression and anxiety.
  • Pharmacology: Developing drugs that mimic or block galanin signaling pathways for therapeutic interventions.
  • Endocrine Studies: Understanding its role in regulating hormonal secretions in response to stress or metabolic changes.
Structural Characterization of Galanin (1-19) (Human)

Amino Acid Sequence and Post-Translational Modifications

Galanin (1-19) (human) is an N-terminal proteolytic fragment of full-length human galanin, comprising the first 19 amino acid residues of the mature peptide. Its primary sequence is H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-OH, abbreviated as GWTLNSAGYLLGPHAVGNH [1] [7]. This fragment lacks the C-terminal 11 amino acids present in full-length human galanin (1-30), which terminates in a non-amidated serine residue (unlike most mammalian galanins that feature a C-terminal amidated alanine) [5] [6].

Notably, the N-terminal 1-15 region is evolutionarily conserved across mammalian species and contains the core receptor interaction domain [4] [8]. Galanin (1-19) is generated through proteolytic cleavage of preprogalanin, a 123-amino-acid precursor protein. The mature fragment undergoes no significant post-translational modifications (e.g., glycosylation or phosphorylation), though its solubility and stability are influenced by protonation states of histidine residues (His14, His19) under physiological conditions [7].

Table 1: Amino Acid Sequence Analysis of Galanin (1-19) (Human)

PropertyDetail
Full SequenceH-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-OH
Abbreviated SequenceGWTLNSAGYLLGPHAVGNH
Residue Length19
N-Terminal ModificationFree amine (−NH₂)
C-Terminal ModificationFree carboxylate (−COOH)
Key Functional ResiduesTrp², Thr³, Asn⁵, Ser⁶, His¹⁴

Molecular Weight and Chemical Formula Analysis

The molecular weight of galanin (1-19) is 1964.14 g/mol (theoretical average mass), with a monoisotopic mass of 1963.99 g/mol [1] [3] [7]. Its empirical chemical formula is C₈₉H₁₃₀N₂₆O₂₅ [1] [7]. The peptide exhibits moderate hydrophilicity with a grand average of hydropathy (GRAVY) index of -0.06, indicating slight hydrophilic character [7]. Its theoretical isoelectric point (pI) is 7.88, suggesting a near-neutral charge at physiological pH [7].

Spectrophotometric analysis reveals an extinction coefficient of 6970 M⁻¹cm⁻¹ at 280 nm, primarily attributed to the tyrosine residue (Tyr⁹) and the tryptophan residue (Trp²) [7]. The peptide is typically purified to >96% via reverse-phase HPLC and is commercially supplied as a lyophilized trifluoroacetate (TFA) salt, which may influence solubility and bioactivity in experimental settings [1] [7].

Three-Dimensional Conformational Studies

The N-terminal region of galanin adopts a defined secondary structure critical for receptor recognition. Computational homology modeling using the NMR structure of transportan (PDB ID: 1SMZ) as a template predicts that galanin (1-19) forms an α-helix spanning residues 2–14, stabilized by hydrophobic interactions between Trp², Tyr⁹, and Leu¹⁰ [4]. This helical conformation is essential for docking into galanin receptors [4] [8].

Key structural features include:

  • N-terminal Flexibility: Gly¹ allows conformational adaptability for receptor docking [8].
  • Conserved Core: Residues Trp²–His¹⁴ form a horseshoe-like structure, with Thr³, Asn⁵, Ser⁶, and His¹⁴ exhibiting high evolutionary conservation (ConSurf analysis) [4].
  • Receptor-Binding Motif: Trp², Thr³, and Ser⁶ form hydrogen bonds with galanin receptors (e.g., Ser⁶ interacts with all three receptor subtypes) [4] [8].

Cryo-EM studies of full-length galanin bound to GALR1 and GALR2 show that the N-terminal fragment binds parallel to the membrane plane within the extracellular vestibule, contacting all seven transmembrane helices and extracellular loops 2/3 (ECL2/ECL3) [8]. This shallow binding mode contrasts with deep penetration seen in other neuropeptides (e.g., opioids) [8].

Table 2: Structural Features of Galanin (1-19)

FeatureStructural Characteristics
Predominant Secondary Structureα-helix (residues 2–14)
Key Conserved ResiduesTrp², Thr³, Asn⁵, Ser⁶ (ConSurf conservation scores >8)
Receptor Contact ResiduesGALR1: Trp², Thr³, Asn⁵, Ser⁶, His¹⁴; GALR2: Trp², Thr³, Asn⁵, Ser⁶, Ala⁷, Tyr⁹
Zinc Modulation SiteHis¹⁴/His¹⁹ (mediates allosteric inhibition of GALR1 by Zn²⁺)
Structural StabilityEnhanced in membrane-mimicking environments (e.g., phospholipid bicelles)

Comparative Analysis with Full-Length Galanin (1-30)

Sequence and Structural Differences:Full-length human galanin (1-30) contains 30 residues (ending in Ser³⁰), whereas galanin (1-19) lacks residues 20–30 [5] [6]. The C-terminus of full-length galanin adopts a disordered conformation and protects the N-terminal core from proteolysis but does not directly participate in receptor binding [5] [8]. Truncation beyond position 19 abolishes this protective function but preserves the bioactive N-terminal helix.

Receptor-Binding Affinity:Galanin (1-19) retains nanomolar affinity for GalR1 and GalR2 but shows reduced binding to GalR3 [5] [9]:

  • GalR1: Ki = 4.8 nM (vs. 0.3–0.9 nM for full-length galanin)
  • GalR2: Ki = 5.7 nM (vs. 1.2–2.3 nM for full-length)
  • GalR3: Ki = 50 nM (vs. 7.4–69 nM for full-length) [5] [9]

Functional Implications:

  • Signaling Bias: Galanin (1-19) activates GalR1/Gi and GalR2/Gq pathways but cannot stimulate GalR3-mediated inhibition of adenylyl cyclase [5] [9].
  • Receptor Specificity: N-terminal deletions (e.g., [des-Gly¹]-galanin(1-19)) abolish GalR1 binding but minimally affect GalR2 affinity, highlighting Gly¹'s role in GalR1 selectivity [8] [10].
  • Disease Linkage: The A7E mutation (associated with temporal lobe epilepsy) reduces GALR1/3 affinity by disrupting the N-terminal helix [8].

Table 3: Pharmacological Comparison of Galanin Fragments

LigandKi (nM) GalR1Ki (nM) GalR2Ki (nM) GalR3Key Functional Domains
Galanin(1–30) (human)0.42.3691-30 (C-terminal protection)
Galanin(1–19) (human)4.85.7501-19 (core binding domain)
Galanin(1–16)4.85.7501-16 (partial helix)
Galanin(2–29)>10001.912Lacks Gly¹ (GalR1 inactive)

Functional Implications of Structural Features

  • Receptor Docking Mechanism: The parallel binding mode of galanin (1-19) positions Trp² to form a "sandwich" with Phe²⁸²⁷·³² (GalR1) or Phe²⁷¹⁷·³² (GalR2), while Ser⁶ hydrogen-bonds to conserved transmembrane residues [8].
  • Zinc Allosterism: Zn²⁺ bridges His¹⁴/His¹⁹ of galanin (1-19) and His²⁶⁶ of GalR1, acting as a negative allosteric modulator [8].
  • Therapeutic Relevance: The 1-19 fragment's selectivity for GalR1/2 over GalR3 informs designs of anticonvulsant/analgesic peptides (e.g., galnon) [8].

Properties

Product Name

Galanin (1-19) (human)

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid

Molecular Formula

C89H130N26O25

Molecular Weight

1964.1 g/mol

InChI

InChI=1S/C89H130N26O25/c1-42(2)23-56(77(127)98-38-72(124)115-22-14-17-66(115)86(136)109-61(28-51-34-93-40-99-51)78(128)102-47(10)76(126)113-73(45(7)8)87(137)97-37-71(123)105-62(30-67(91)119)82(132)111-64(89(139)140)29-52-35-94-41-100-52)106-79(129)57(24-43(3)4)107-81(131)59(26-49-18-20-53(118)21-19-49)104-70(122)36-96-75(125)46(9)101-85(135)65(39-116)112-83(133)63(31-68(92)120)108-80(130)58(25-44(5)6)110-88(138)74(48(11)117)114-84(134)60(103-69(121)32-90)27-50-33-95-55-16-13-12-15-54(50)55/h12-13,15-16,18-21,33-35,40-48,56-66,73-74,95,116-118H,14,17,22-32,36-39,90H2,1-11H3,(H2,91,119)(H2,92,120)(H,93,99)(H,94,100)(H,96,125)(H,97,137)(H,98,127)(H,101,135)(H,102,128)(H,103,121)(H,104,122)(H,105,123)(H,106,129)(H,107,131)(H,108,130)(H,109,136)(H,110,138)(H,111,132)(H,112,133)(H,113,126)(H,114,134)(H,139,140)/t46-,47-,48+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,73-,74-/m0/s1

InChI Key

UKPCKEWJIIKMHQ-WNXXINOUSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.